

An In-Depth Technical Guide to 4-Chloro-3-methylbenzo[b]thiophene

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Compound of Interest

Compound Name: 4-Chloro-3-methylbenzo[b]thiophene
Cat. No.: B14066650

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Chloro-3-methylbenzo[b]thiophene**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact isomer is limited, this document synthesizes information from closely related analogues and foundational principles of heterocyclic chemistry to offer field-proven insights for its synthesis, functionalization, and application.

Core Molecular Attributes

4-Chloro-3-methylbenzo[b]thiophene belongs to the class of substituted benzo[b]thiophenes, which are characterized by a benzene ring fused to a thiophene ring. The presence of the chloro and methyl substituents on the benzo[b]thiophene core introduces specific electronic and steric properties that govern its reactivity and potential as a scaffold in drug design.

Molecular Formula and Weight

The key quantitative descriptors for **4-Chloro-3-methylbenzo[b]thiophene** are summarized in the table below. The molecular formula is C₉H₇ClS, and the molecular weight is approximately 182.67 g/mol, consistent with other isomers such as 5-Chloro-3-methylbenzo[b]thiophene[1].

Property	Value
Molecular Formula	C ₉ H ₇ ClS
Molecular Weight	182.67 g/mol
Canonical SMILES	<chem>CC1=C(Cl)SC2=CC=CC=C12</chem>
InChI Key	InChI=1S/C9H7ClS/c1-6-5-11-9-4-2-3-7(10)8(6)9/h2-5H,1H3

Physicochemical Properties (Predicted)

Experimental data for **4-Chloro-3-methylbenzo[b]thiophene** is not widely available. The following properties are predicted based on its structure and data from analogous compounds. These values should be considered estimates pending experimental verification.

Property	Predicted Value
Appearance	White to light yellow solid or oil
Boiling Point	Not available
Melting Point	Not available
Solubility	Sparingly soluble in water; soluble in organic solvents like THF, chloroform, and ethyl acetate
LogP	~3.8

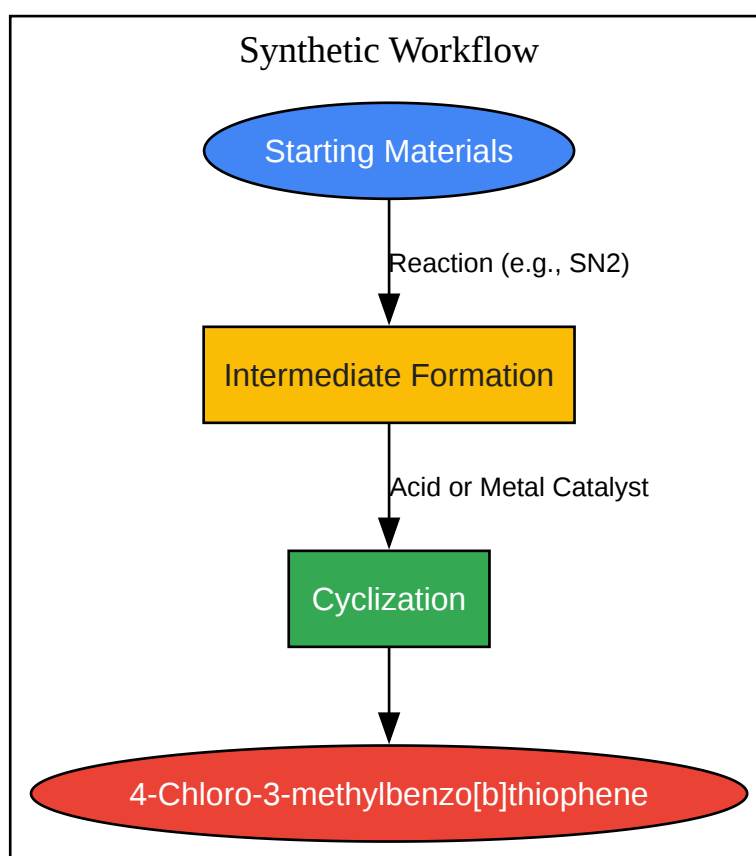
Synthesis and Spectroscopic Characterization

The synthesis of substituted benzo[b]thiophenes can be achieved through various strategies, often involving the cyclization of appropriately substituted precursors.

Proposed Synthetic Pathway

A plausible route to **4-Chloro-3-methylbenzo[b]thiophene** could involve the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization. One common method is the reaction of a thiophenol with an α -halo ketone, followed by acid-catalyzed cyclization. There are also modern approaches utilizing transition metal-catalyzed reactions to construct the benzo[b]thiophene core^{[2][3]}.

A general workflow for the synthesis is depicted below. The specific starting materials would need to be selected to yield the desired 4-chloro and 3-methyl substitution pattern.



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Caption: Generalized synthetic workflow for substituted benzo[b]thiophenes.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **4-Chloro-3-methylbenzo[b]thiophene** is not readily available in the public domain. However, based on the structure, the following

characteristic signals in ^1H and ^{13}C NMR spectra can be predicted.

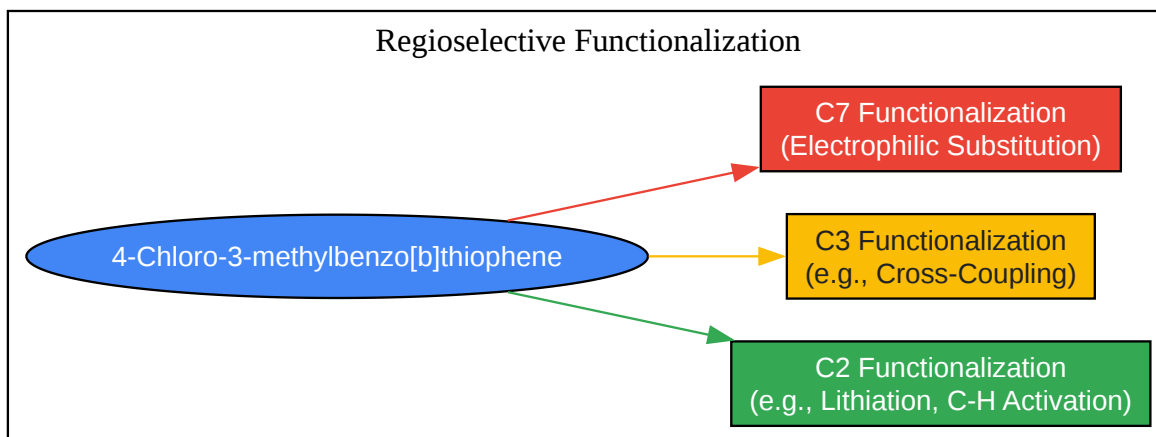
- ^1H NMR:
 - A singlet for the methyl group protons (CH_3) is expected in the upfield region, likely around δ 2.0-2.5 ppm.
 - Aromatic protons on the benzene and thiophene rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The coupling patterns would depend on the specific proton-proton interactions.
- ^{13}C NMR:
 - The methyl carbon would show a signal in the aliphatic region (δ 15-25 ppm).
 - Aromatic carbons would resonate in the δ 120-140 ppm range. The carbon attached to the chlorine atom would be influenced by its electronegativity.

Chemical Reactivity and Regioselective Functionalization

The reactivity of the **4-Chloro-3-methylbenzo[b]thiophene** core is influenced by the interplay of the chloro and methyl substituents, as well as the inherent properties of the benzo[b]thiophene ring system. The C2 position is generally the most acidic and prone to electrophilic substitution[4].

Key Reactive Positions

- C2 Position: This is the most reactive site for deprotonation followed by reaction with an electrophile (e.g., lithiation). It is also a primary site for direct C-H activation[4][5].
- C3 Position: The chloro-substituent at this position allows for functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings[4].
- Benzene Ring (C5, C6, C7): Functionalization of the benzene ring is also possible, with the C7 position being the most activated for electrophilic substitution due to the directing effect of the sulfur atom[4]. The 4-methyl group can sterically hinder reactions at the C5 position.



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Caption: Key sites for regioselective functionalization of the core scaffold.

Experimental Protocol: Selective C2-Lithiation and Electrophilic Quench

This protocol describes a general method for the selective functionalization at the C2 position, a common strategy for elaborating the benzo[b]thiophene core[4].

Materials:

- **4-Chloro-3-methylbenzo[b]thiophene**
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dry ice/acetone bath

Procedure:

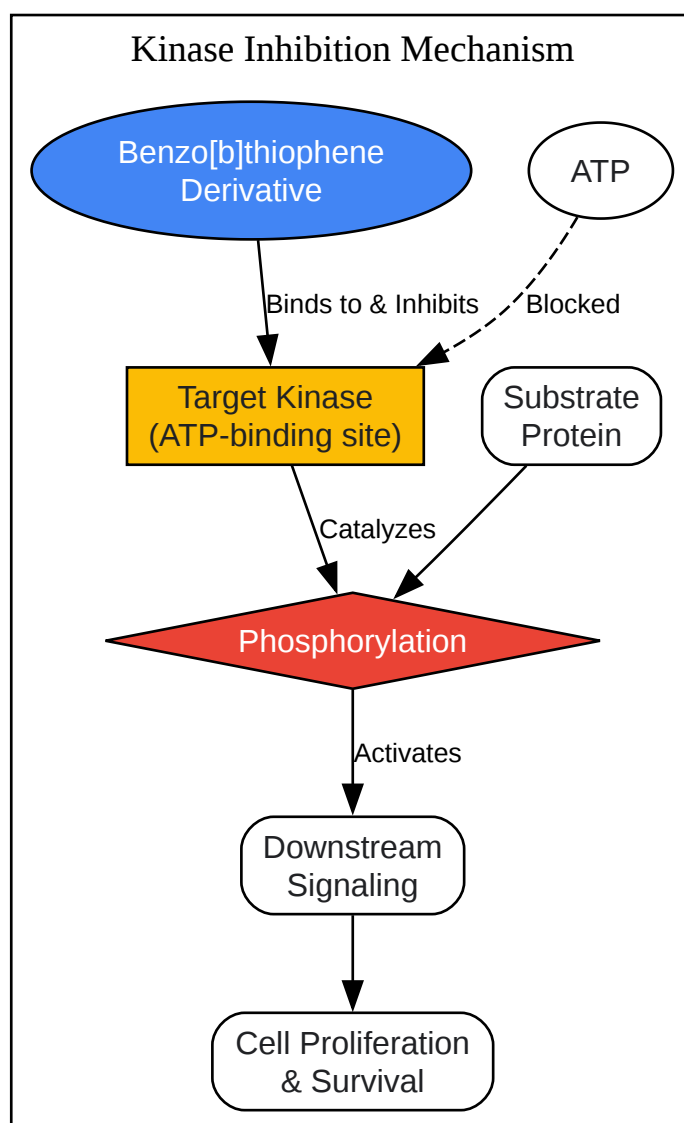
- Under an inert atmosphere (e.g., argon or nitrogen), dissolve **4-Chloro-3-methylbenzo[b]thiophene** (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-butyllithium (1.1 equivalents) dropwise to the cooled solution over a period of 10 minutes.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.
- Add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs[6]. Derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[6][7].

Potential as a Kinase Inhibitor Scaffold

Substituted benzo[b]thiophenes have been identified as promising scaffolds for the development of potent kinase inhibitors[7]. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer. The **4-Chloro-3-methylbenzo[b]thiophene** core can serve as a starting point for designing molecules that target the ATP-binding site of specific kinases, thereby inhibiting their activity and downstream signaling.



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Caption: General mechanism of action for a kinase inhibitor based on the benzo[b]thiophene scaffold.

Other Potential Applications

- Antimicrobial Agents: Halogenated benzo[b]thiophenes have been investigated for their antibacterial and antifungal properties[7].
- Organic Electronics: The rigid, planar structure of the benzo[b]thiophene core facilitates π - π stacking, making it a candidate for use in organic semiconductors for devices like Organic

Field-Effect Transistors (OFETs)[8].

Safety and Handling

Specific safety data for **4-Chloro-3-methylbenzo[b]thiophene** is not available. Therefore, it should be handled with the standard precautions for a research chemical with unknown toxicological properties.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, consult the Safety Data Sheet (SDS) for closely related compounds like 5-Chloro-3-methylbenzo[b]thiophene or 4-Chlorobenzo[b]thiophene[9].

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